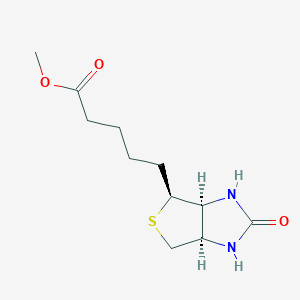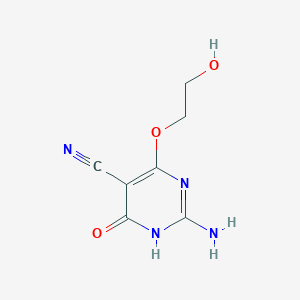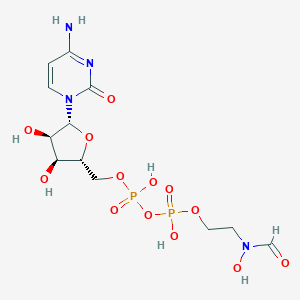
ビオチンメチルエステル
概要
説明
Biotin methyl ester, also known as methyl biotinate, is a derivative of biotin, a water-soluble vitamin that plays a crucial role in various metabolic processes. Biotin is essential for the normal growth and development of humans and animals, serving as a coenzyme in carboxylation reactions. Biotin methyl ester retains the core structure of biotin, which includes a bicyclic ring with a tetrahydroimidizalone ring fused to an organosulfur-containing tetrahydrothiophane ring, along with a valeric acid side chain .
科学的研究の応用
Biotin methyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other biotin derivatives.
Biology: Employed in studies involving biotinylation, a process where biotin is covalently attached to proteins, nucleic acids, or other molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in enzyme function and metabolic regulation.
Industry: Utilized in the production of biotinylated products for use in diagnostics, assays, and biosensors
作用機序
Target of Action
Biotin methyl ester, a derivative of biotin, primarily targets biotin-dependent carboxylases . These enzymes include acetyl-CoA carboxylase (ACC), pyruvate carboxylase (PC), propionyl-CoA carboxylase (PCC), 3-methylcrotonyl-CoA carboxylase (MCC), and urea carboxylase (UC) . These enzymes are crucial for maintaining natural human growth, development, and regular physiological functions .
Mode of Action
Biotin methyl ester interacts with its targets by serving as a coenzyme in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .
Biochemical Pathways
The biochemical pathway of biotin methyl ester involves the transfer of a methyl group from the coenzyme S-adenosyl methionine (SAM) to malonyl-ACP, resulting in the formation of malonyl-ACP methyl ester . This intermediate subsequently integrates into the fatty acid synthesis pathway and the carbon chain is elongated to form pimeloyl-ACP methyl ester .
Pharmacokinetics
It’s known that most microorganisms and plants can synthesize biotin, while humans and mammals must obtain it through food, intestinal microbiota, and products from chemical synthesis .
Result of Action
The result of the action of biotin methyl ester is the production of pimeloyl-ACP, a substrate for BioF in the third stage of biotin biosynthesis . This plays a crucial role in various physiological functions including maintaining human metabolism, cytothesis and neurological health, as well as relieving muscle pain and preventing hair loss .
Action Environment
The action environment of biotin methyl ester is influenced by various factors. The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . The efficiency of biotin production can be enhanced through both traditional chemical mutagenesis and advanced metabolic engineering .
生化学分析
Biochemical Properties
Biotin methyl ester participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of high-performance liquid chromatography (HPLC) column fillings and enzyme conjugates . It also serves as an antioxidant, enhances muscle contraction, and promotes protein synthesis .
Cellular Effects
The effects of biotin methyl ester on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of biotin methyl ester involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism is complex and depends on the specific biochemical context in which biotin methyl ester is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of biotin methyl ester can change over time. It has been observed that biotin methyl ester is relatively stable under dry conditions, but it can decompose under humid or light conditions
Metabolic Pathways
Biotin methyl ester is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
Biotin methyl ester can be synthesized through several methods. One common approach involves the reaction of biotin with iodomethane in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of biotin methyl ester . Another method involves the catalytic oxidative carbonylation of diamines using tungsten hexacarbonyl as a catalyst, iodine as the oxidant, and carbon monoxide as the carbonyl source .
Industrial Production Methods
Industrial production of biotin methyl ester often employs chemical synthesis methods due to their efficiency and scalability. The reaction of biotin with iodomethane in an alkaline medium is a widely used industrial method . Additionally, advancements in synthetic biology have enabled the microbial production of biotin and its derivatives, offering a more sustainable and environmentally friendly alternative to traditional chemical synthesis .
化学反応の分析
Types of Reactions
Biotin methyl ester undergoes various chemical reactions, including:
Oxidation: Biotin methyl ester can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Reduction reactions can convert biotin methyl ester back to biotin.
Substitution: Nucleophilic substitution reactions can modify the ester group, leading to the formation of different biotin derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.
Major Products Formed
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biotin.
Substitution: Various biotin derivatives depending on the nucleophile used.
類似化合物との比較
Biotin methyl ester can be compared to other biotin derivatives, such as:
Biotin: The parent compound, essential for carboxylation reactions.
Biotin sulfoxide: An oxidized form of biotin.
Biotin sulfone: A further oxidized form of biotin.
Biotin p-nitrophenyl ester: A derivative used in biotinylation reactions.
Biotin methyl ester is unique due to its ester functional group, which allows for specific chemical modifications and applications in biotinylation processes .
特性
IUPAC Name |
methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEWJAXNLVWPSC-NRPADANISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976003 | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
608-16-2, 60562-11-0 | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biotin methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIOTIN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)





